1,4-Dimethyl-2-nitrobenzene is recognized as a valuable building block in organic synthesis due to its versatile functionality. The presence of both a methyl group (CH₃) and a nitro group (NO₂) on the aromatic ring allows for diverse chemical transformations, making it a useful intermediate for the synthesis of various complex molecules.
One study highlights its application in the synthesis of 1-alkynylphosphines and their corresponding oxides, demonstrating its potential in creating novel organophosphorus compounds with potential applications in catalysis and material science [].
1,4-Dimethyl-2-nitrobenzene is an aromatic compound with the chemical formula C₈H₉NO₂ and a molecular weight of approximately 151.16 g/mol. It appears as a clear pale yellow to amber liquid and is characterized by a nitro group (-NO₂) attached to a benzene ring that also has two methyl groups (-CH₃) in the para position relative to each other. This compound is also known by various names, including Nitro-p-xylene and 2-Nitro-p-xylene .
The physical properties of 1,4-dimethyl-2-nitrobenzene include a boiling point of about 240.5 °C and a melting point of -25 °C . It is insoluble in water but has a specific gravity of approximately 1.132, indicating it is denser than water .
1,4-Dimethyl-2-nitrobenzene can be synthesized through several methods:
This compound serves as an important intermediate in organic synthesis. Its applications include:
Due to its chemical structure, it can also serve as a precursor for more complex molecules in medicinal chemistry.
Interaction studies involving 1,4-dimethyl-2-nitrobenzene primarily focus on its reactivity with biological systems and other chemicals. It has been noted that this compound is incompatible with strong oxidizers and strong bases, which can lead to hazardous reactions . Further research into its interactions with biological macromolecules could provide insights into its potential toxicity and metabolic pathways.
Several compounds share structural similarities with 1,4-dimethyl-2-nitrobenzene. Below is a comparison highlighting their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,3-Dimethyl-2-nitrobenzene | C₈H₉NO₂ | Nitro group at meta position; different reactivity |
2,4-Dimethyl-1-nitrobenzene | C₈H₉NO₂ | Different substitution pattern; potential use in dyes |
2-Nitrotoluene | C₇H₇NO₂ | One less methyl group; used in explosives |
3-Nitrotoluene | C₇H₇NO₂ | Another positional isomer; different physical properties |
These compounds illustrate variations in substitution patterns that affect their chemical behavior and applications. The unique para arrangement of methyl groups in 1,4-dimethyl-2-nitrobenzene distinguishes it from its analogs, influencing its reactivity and utility in synthesis.
Acute Toxic;Irritant